2-Fluoro-6-(2,2-difluoroethoxy)aniline
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Overview
Description
2-Fluoro-6-(2,2-difluoroethoxy)aniline is a fluorinated aromatic amine with the molecular formula C8H8F3NO. This compound is characterized by the presence of a fluoro group at the 2-position and a difluoroethoxy group at the 6-position of the aniline ring. It is a high-purity chemical, often used in advanced research and development due to its unique molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as distillation and crystallization, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Fluoro-6-(2,2-difluoroethoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity and the alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the difluoroethoxy group, making it less versatile in certain applications.
6-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a difluoroethoxy group, resulting in different chemical properties.
2,6-Difluoroaniline: Has two fluoro groups but lacks the difluoroethoxy group, affecting its reactivity and applications.
Uniqueness
2-Fluoro-6-(2,2-difluoroethoxy)aniline is unique due to the presence of both fluoro and difluoroethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2 |
InChI Key |
YTYSLRNYADCZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)OCC(F)F |
Origin of Product |
United States |
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